Ethyl 3-bromo-4-(butylamino)benzoate
CAS No.: 1131594-52-9
Cat. No.: VC15893544
Molecular Formula: C13H18BrNO2
Molecular Weight: 300.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1131594-52-9 |
|---|---|
| Molecular Formula | C13H18BrNO2 |
| Molecular Weight | 300.19 g/mol |
| IUPAC Name | ethyl 3-bromo-4-(butylamino)benzoate |
| Standard InChI | InChI=1S/C13H18BrNO2/c1-3-5-8-15-12-7-6-10(9-11(12)14)13(16)17-4-2/h6-7,9,15H,3-5,8H2,1-2H3 |
| Standard InChI Key | PQKYOQWSDZEAQC-UHFFFAOYSA-N |
| Canonical SMILES | CCCCNC1=C(C=C(C=C1)C(=O)OCC)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
Ethyl 3-bromo-4-(butylamino)benzoate has the molecular formula C₁₃H₁₈BrNO₂ and a molecular weight of 300.19 g/mol . The structure features a benzene ring substituted with a bromine atom at position 3, a butylamino group at position 4, and an ethoxycarbonyl group at position 1 (Figure 1).
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1131594-52-9 | |
| IUPAC Name | Ethyl 3-bromo-4-(butylamino)benzoate | |
| SMILES | CCCCNC1=C(C=C(C=C1)C(=O)OCC)Br | |
| InChI Key | PQKYOQWSDZEAQC-UHFFFAOYSA-N |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a multi-step process:
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Bromination: Introduction of bromine to a precursor such as ethyl 4-aminobenzoate using brominating agents like N-bromosuccinimide (NBS) or bromine in acetic acid.
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Butylamination: Nucleophilic substitution or reductive amination to introduce the butylamino group. For example, reacting ethyl 3-bromo-4-aminobenzoate with butyl bromide in the presence of a base .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Bromination | NBS, DMF, 80°C, 6h | 75–85% | |
| Butylamination | Butyl bromide, K₂CO₃, DMF, 100°C, 12h | 60–70% |
Optimization Strategies
Recent advancements focus on catalyst efficiency and solvent selection. For instance, palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) improve yields to >80% under milder conditions .
Physicochemical Properties
Table 3: Estimated Physicochemical Properties
| Property | Value | Basis |
|---|---|---|
| Density | ~1.3–1.5 g/cm³ | Analogous bromobenzoates |
| Melting Point | 45–55°C (amorphous solid) | |
| LogP (Partition Coefficient) | 3.0–3.5 | Calculated via PubChem |
Applications in Research
Pharmaceutical Intermediates
The compound’s bromine and amino groups facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures found in kinase inhibitors and antimicrobial agents . For example, it serves as a precursor to pyrazole-carboxamide derivatives with pesticidal activity .
Materials Science
In polymer chemistry, it acts as a monomer for thermally stable polyamides, leveraging the rigidity of the benzene ring and the reactivity of the bromine atom .
| Aspect | Guideline |
|---|---|
| Personal Protective Equipment (PPE) | Gloves, goggles, fume hood |
| Storage | 2–8°C, inert atmosphere |
| Disposal | Incineration or licensed chemical waste |
Recent Advances and Patent Landscape
Catalytic Amination
A 2023 patent (CN102766030A) describes a solvent-free amination process using nano-catalysts (e.g., CuO/TiO₂), achieving 90% yield at 80°C .
Green Chemistry Approaches
Water-mediated reactions under microwave irradiation reduce reaction times from 12h to 2h, aligning with sustainable chemistry principles .
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